

# GS-829845: A Comprehensive Technical Guide on its Discovery and Synthesis

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## Compound of Interest

Compound Name: GS-829845

Cat. No.: B2794753

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## Abstract

This technical guide provides an in-depth overview of **GS-829845**, the major and pharmacologically active metabolite of Filgotinib, a selective Janus kinase 1 (JAK1) inhibitor. While the "discovery" of **GS-829845** is intrinsically linked to the metabolic studies of its parent compound, Filgotinib, this document will elucidate its unique pharmacological profile, its pivotal role in the therapeutic efficacy of Filgotinib, and its pharmacokinetic characteristics. This guide will also address the synthesis of **GS-829845**, focusing on its metabolic generation and noting its commercial availability for research applications. Detailed summaries of preclinical and clinical data are presented in tabular format for clarity and comparative analysis. Furthermore, this guide includes detailed experimental methodologies and visual diagrams of key pathways and workflows to provide a comprehensive resource for researchers in the field of drug development and immunology.

## Introduction: The Emergence of GS-829845

**GS-829845** was identified during the preclinical development of Filgotinib (formerly GLPG0634), an oral, potent, and selective JAK1 inhibitor.<sup>[1]</sup> It is the principal circulating and active metabolite of Filgotinib in humans.<sup>[1]</sup> The discovery of **GS-829845** was a critical step in understanding the overall pharmacological and pharmacokinetic profile of Filgotinib, as the metabolite significantly contributes to its therapeutic effects. **GS-829845** itself is a preferential JAK1 inhibitor, albeit with a lower potency than its parent compound.<sup>[2][3][4]</sup> However, its

longer half-life and higher systemic exposure mean that it plays a crucial role in the sustained clinical efficacy observed with Filgotinib treatment.

## Synthesis of GS-829845

### Metabolic Synthesis

The primary route of **GS-829845** formation is through the in vivo metabolism of Filgotinib. Following oral administration, Filgotinib is rapidly and extensively metabolized by carboxylesterase 2 (CES2) to **GS-829845**. This metabolic conversion is a key feature of Filgotinib's disposition.



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Caption: Metabolic conversion of Filgotinib to **GS-829845**.

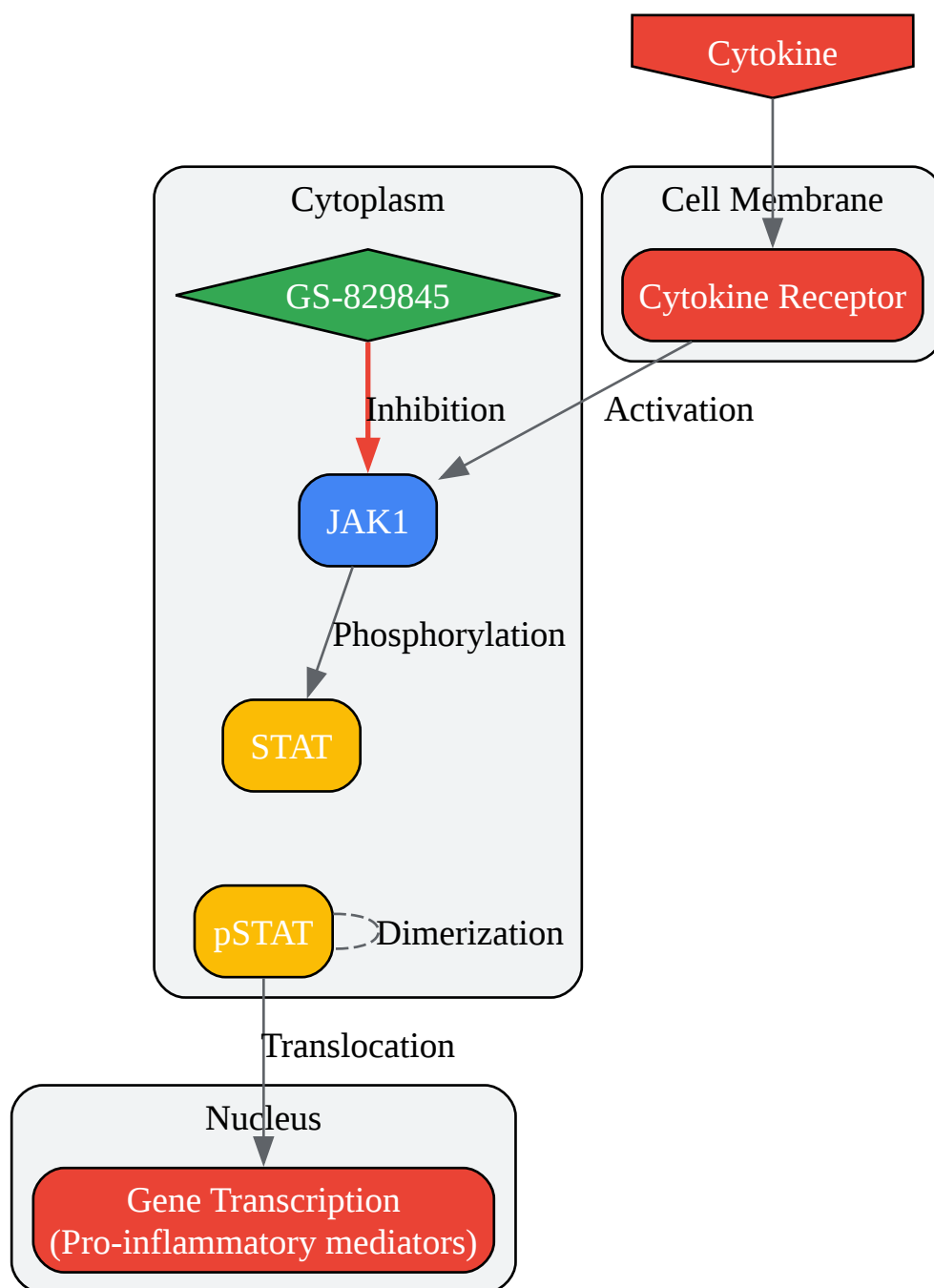
### Chemical Synthesis

While detailed protocols for the chemical synthesis of **GS-829845** are not publicly disclosed in the reviewed literature, the compound is commercially available from various suppliers for research purposes. This indicates the existence of proprietary, scalable synthetic routes. For research and as a reference standard, a direct chemical synthesis would be necessary.

## Pharmacological Profile

### Mechanism of Action: JAK1 Inhibition

**GS-829845**, like its parent compound Filgotinib, is a preferential inhibitor of Janus kinase 1 (JAK1). The JAK-STAT signaling pathway is a critical downstream cascade for numerous cytokine receptors involved in inflammation and immune responses. By inhibiting JAK1, **GS-829845** modulates the signaling of pro-inflammatory cytokines.



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Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of **GS-829845**.

## In Vitro Potency

**GS-829845** is a potent inhibitor of JAK1, although it is approximately 10-fold less potent than its parent compound, Filgotinib. The combined action of both molecules contributes to the

overall efficacy.

Table 1: In Vitro Potency of Filgotinib and **GS-829845**

Compound	Target	Potency	Reference
Filgotinib	JAK1	Potent Inhibitor	
GS-829845	JAK1	~10-fold less potent than Filgotinib	

## Pharmacokinetic Properties

The pharmacokinetic profile of **GS-829845** is characterized by a longer half-life and higher systemic exposure compared to Filgotinib.

Table 2: Pharmacokinetic Parameters of Filgotinib and **GS-829845** in Humans

Parameter	Filgotinib	GS-829845	Reference
Half-life ( $t_{1/2}$ )	~7 hours	~19 hours	
Time to Cmax (Tmax)	2-3 hours	5 hours	
Protein Binding	55-59%	39-44%	
Systemic Exposure (AUC)	Lower	16- to 20-fold higher than Filgotinib	
Elimination	Primarily metabolized	Primarily renal elimination	

## Clinical Evaluation

The clinical significance of **GS-829845** has been extensively evaluated in the Phase 2 and Phase 3 clinical trial programs for Filgotinib in rheumatoid arthritis (RA), such as the FINCH studies.

## Exposure-Response Relationship

Exposure-response (ER) analyses from the FINCH studies demonstrated that the combined exposure of Filgotinib and **GS-829845**, termed effective AUC (AUC<sub>eff</sub>), correlates with clinical efficacy. Higher AUC<sub>eff</sub> was associated with higher response rates for endpoints such as the American College of Rheumatology 20% (ACR20) response.

Table 3: Efficacy in the FINCH 3 Study (Week 24)

Treatment Group	ACR20 Response Rate	p-value vs. MTX	Reference
Filgotinib 200 mg + MTX	Significantly Higher	<0.001	
Filgotinib 100 mg + MTX	Significantly Higher	<0.001	
MTX Monotherapy	-	-	

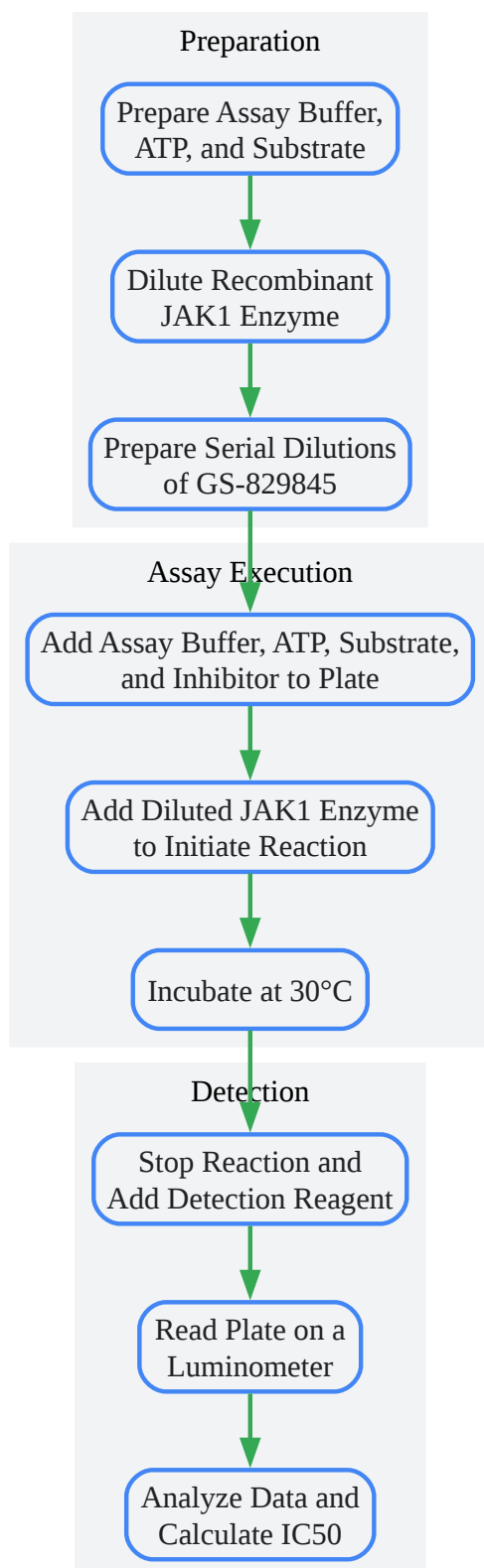
## Safety Profile

ER analyses for safety endpoints were conducted separately for Filgotinib and **GS-829845**. These analyses showed no clear relationship between the exposure to either compound and the most frequent treatment-emergent adverse events (TEAEs), serious TEAEs, or laboratory abnormalities.

## Experimental Protocols

### Preclinical: JAK1 Enzyme Inhibition Assay (Illustrative Protocol)

This protocol is based on commercially available JAK1 assay kits and represents a typical workflow for assessing enzyme inhibition.



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Caption: Workflow for a typical in vitro JAK1 enzyme inhibition assay.

#### Methodology:

- **Reagent Preparation:** Prepare a master mix containing kinase assay buffer, ATP, and a suitable substrate peptide (e.g., IRS-1tide).
- **Inhibitor Preparation:** Perform serial dilutions of **GS-829845** to the desired concentrations.
- **Assay Plate Setup:** Add the master mix and the inhibitor solutions to a 96-well plate. Include positive (enzyme, no inhibitor) and negative (no enzyme) controls.
- **Reaction Initiation:** Add purified recombinant JAK1 enzyme to all wells except the negative control to start the reaction.
- **Incubation:** Incubate the plate at 30°C for a defined period (e.g., 45 minutes).
- **Detection:** Stop the reaction and add a detection reagent (e.g., Kinase-Glo®) that measures the amount of ADP produced, which correlates with enzyme activity.
- **Data Analysis:** Measure the signal (e.g., luminescence) and calculate the percent inhibition for each concentration of **GS-829845** to determine the IC50 value.

## Clinical: FINCH 3 Study Protocol (Simplified)

This protocol is a simplified representation of the FINCH 3 Phase 3 clinical trial.

#### Methodology:

- **Patient Population:** Adults with moderately to severely active rheumatoid arthritis with limited or no prior exposure to methotrexate (MTX).
- **Study Design:** A 52-week, randomized, double-blind, active-controlled study.
- **Randomization:** Patients were randomized to receive either Filgotinib (100 mg or 200 mg once daily) in combination with MTX, Filgotinib 200 mg monotherapy, or MTX monotherapy.
- **Primary Endpoint:** The proportion of patients achieving an ACR20 response at week 24.

- Pharmacokinetic Analysis: Plasma concentrations of Filgotinib and **GS-829845** were measured at various time points to perform population pharmacokinetic and exposure-response modeling.

## Conclusion

**GS-829845** is a key active metabolite of Filgotinib that significantly contributes to its therapeutic effect as a JAK1 inhibitor. Its discovery through metabolic studies of Filgotinib was crucial for a complete understanding of the drug's mechanism of action and clinical pharmacology. The distinct pharmacokinetic profile of **GS-829845**, particularly its long half-life and high systemic exposure, complements the activity of the parent compound, resulting in sustained JAK1 inhibition. While the specific chemical synthesis of **GS-829845** is proprietary, its metabolic generation is well-characterized. The extensive evaluation in preclinical and large-scale clinical trials has established the integral role of **GS-829845** in the efficacy and safety profile of Filgotinib for the treatment of rheumatoid arthritis. This technical guide provides a comprehensive resource for professionals in the field, summarizing the key data and methodologies related to the discovery and characterization of **GS-829845**.

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## References

- 1. Filgotinib: A Clinical Pharmacology Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exposure-response relationships for the efficacy and safety of filgotinib and its metabolite GS-829845 in subjects with rheumatoid arthritis based on phase 2 and phase 3 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. glpbio.com [glpbio.com]
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